2,5-Dioxopyrrolidin-1-yl 4-bromo-2-propoxybenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-propoxybenzoate is a chemical compound with the molecular formula C14H14BrNO5 It is a derivative of benzoic acid and contains a bromine atom, a propoxy group, and a dioxopyrrolidinyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-propoxybenzoate typically involves the esterification of 4-bromo-2-propoxybenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-propoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromo-2-propoxybenzoic acid and 2,5-dioxopyrrolidin-1-ol.
Oxidation and reduction: The propoxy group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Ester hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products like 4-azido-2-propoxybenzoate or 4-thiocyanato-2-propoxybenzoate.
Ester hydrolysis: 4-bromo-2-propoxybenzoic acid and 2,5-dioxopyrrolidin-1-ol.
Oxidation: 4-bromo-2-carboxybenzoate.
Reduction: 4-bromo-2-propoxybenzyl alcohol.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-propoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can be a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-propoxybenzoate depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxopyrrolidinyl ester group can facilitate the formation of covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The bromine atom and propoxy group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of a propoxy group.
2,5-Dioxopyrrolidin-1-yl 4-chloro-2-propoxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-ethoxybenzoate: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-propoxybenzoate is unique due to the combination of its bromine atom and propoxy group, which can impart distinct chemical and biological properties. The presence of the dioxopyrrolidinyl ester group also allows for specific interactions with biological molecules, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-propoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO5/c1-2-7-20-11-8-9(15)3-4-10(11)14(19)21-16-12(17)5-6-13(16)18/h3-4,8H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURJRJAOXZYJQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Br)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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